Linoleoyl-L-carnitine chloride

Description

Contextualizing Acylcarnitines within Mammalian Metabolic Physiology

Acylcarnitines are a class of compounds crucial for energy metabolism in mammals. They are formed when a fatty acid is attached to L-carnitine, a quaternary amine that plays a vital role in transporting long-chain fatty acids across the inner mitochondrial membrane. mdpi.com This transport is a prerequisite for the beta-oxidation of fatty acids, the primary pathway for generating ATP (adenosine triphosphate), the cell's main energy currency, from fats. mdpi.com

The carnitine shuttle system, a complex interplay of enzymes and transporters, facilitates this process. mdpi.commdpi.com Fatty acids are first activated to their acyl-CoA esters in the cytoplasm. encyclopedia.pub Carnitine palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from CoA to carnitine, forming an acylcarnitine. encyclopedia.pub This newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). ontosight.ai Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II) reverses the process, regenerating the acyl-CoA for beta-oxidation and releasing free carnitine to be shuttled back to the cytoplasm. mdpi.comontosight.ai

Beyond their role in fatty acid transport, acylcarnitines are also involved in modulating the intracellular ratio of free Coenzyme A (CoA) to acyl-CoA, a critical factor in maintaining metabolic flexibility. mdpi.com They can also act as a detoxification mechanism by binding to and facilitating the removal of excess or abnormal acyl groups from the body. mdpi.commetwarebio.com

Definition and Classification of Linoleoyl-L-carnitine Chloride as a Long-Chain Acylcarnitine

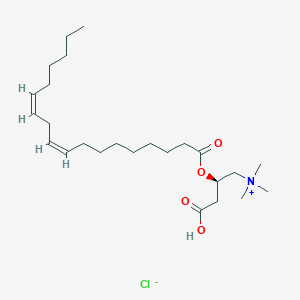

This compound is a specific type of acylcarnitine. It is the ester of L-carnitine and linoleic acid, an 18-carbon polyunsaturated fatty acid with two double bonds. The "chloride" designation indicates that it is in the form of a chloride salt. Chemically, it is identified as [R-(Z,Z)]-3-carboxy-N,N,N-trimethyl-2-[(1-oxo-9,12-octadecadienyl)oxy]-1-propanaminium, monochloride. bioscience.co.ukcaymanchem.com

Acylcarnitines are categorized based on the length of their fatty acid chain:

Short-chain acylcarnitines (SCACs): 2 to 6 carbon atoms.

Medium-chain acylcarnitines (MCACs): 8 to 12 carbon atoms. metwarebio.com

Long-chain acylcarnitines (LCACs): 14 to 20 or more carbon atoms. metwarebio.com

With its 18-carbon linoleoyl chain, this compound is classified as a long-chain acylcarnitine. caymanchem.comglpbio.commedchemexpress.com This classification is significant because the transport of long-chain fatty acids is strictly dependent on the carnitine shuttle, whereas shorter-chain fatty acids can cross the mitochondrial membrane more freely. mdpi.commdpi.com The accumulation of long-chain acylcarnitines can have toxic effects on cell membranes and has been implicated in cardiac arrhythmias. mdpi.com

| Property | Value | Source |

| Molecular Formula | C25H46NO4 • Cl | bioscience.co.ukcaymanchem.comchemimpex.comscbt.com |

| Molecular Weight | 460.1 g/mol | caymanchem.comchemimpex.comscbt.com |

| Classification | Long-chain acylcarnitine | caymanchem.comglpbio.commedchemexpress.com |

| Synonyms | CAR 18:2, C18:2 Carnitine, L-Carnitine linoleoyl ester, L-Linoleoylcarnitine | bioscience.co.ukcaymanchem.comglpbio.commedchemexpress.com |

| Purity | ≥98% | bioscience.co.ukchemimpex.comscbt.com |

Historical and Current Research Perspectives on its Metabolic Significance

Historically, research on acylcarnitines has been closely tied to the study of inborn errors of metabolism, particularly fatty acid oxidation disorders. mdpi.com The analysis of acylcarnitine profiles in blood and urine has become a crucial diagnostic tool for identifying these conditions. mdpi.compnas.org Elevated levels of specific acylcarnitines, including long-chain variants, can indicate a deficiency in one of the enzymes or transporters involved in the carnitine shuttle or beta-oxidation pathways. mdpi.compnas.org

Current research continues to explore the broader metabolic implications of this compound and other long-chain acylcarnitines. Studies have investigated its role in various physiological and pathological states:

Metabolic Disorders: Research has shown that hepatic levels of linoleoyl-L-carnitine can be altered by certain drugs, such as isoniazid (B1672263), suggesting an impact on liver metabolism. caymanchem.commedchemexpress.com

Cardiovascular Health: Long-chain acylcarnitines are of significant interest in cardiovascular research. chemimpex.com Their accumulation has been linked to adverse cardiac events, including arrhythmias, by altering the biophysical properties of cardiomyocyte membranes and affecting ion channel function.

Neuroscience: The neuroprotective properties of some acylcarnitines are also an active area of investigation, with potential implications for neurodegenerative diseases. chemimpex.com

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-3-carboxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3;1H/b10-9-,13-12-;/t23-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVSGEUGKSYTLE-JVQMZHOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Linoleoyl L Carnitine Chloride

Modulation of Intracellular Coenzyme A (CoA) Pools

Linoleoyl-L-carnitine chloride plays a crucial role in the modulation of intracellular coenzyme A (CoA) pools, which is essential for maintaining cellular energy homeostasis. bevital.no This modulation is primarily facilitated by the carnitine acyltransferase system, which involves the reversible transfer of acyl groups from CoA to L-carnitine. researchgate.net

The process begins in the cytoplasm where long-chain fatty acids, like linoleic acid, are activated to their CoA esters, in this case, linoleoyl-CoA. oup.com The enzyme carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, catalyzes the transfer of the linoleoyl group from CoA to L-carnitine, forming linoleoyl-L-carnitine and releasing free CoA into the cytoplasm. scielo.br This reaction is critical for buffering the acyl-CoA/free CoA ratio within the cell. researchgate.net

The newly formed linoleoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). scielo.br Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) catalyzes the reverse reaction, transferring the linoleoyl group back to CoA to reform linoleoyl-CoA, which can then enter the β-oxidation pathway for energy production. encyclopedia.pub This process releases a free L-carnitine molecule back into the mitochondrial matrix.

By facilitating the transport of long-chain fatty acyl groups into the mitochondria, the carnitine system effectively regulates the relative amounts of free and acylated CoA in both the cytoplasm and the mitochondria. researchgate.net This regulation is vital, as the availability of free CoA is necessary for numerous metabolic pathways, including the Krebs cycle and the oxidation of other fatty acids. researchgate.net An imbalance in the acyl-CoA/free CoA ratio can be an indicator of disturbed mitochondrial metabolism. bevital.no

| Location | Enzyme | Reactants | Products | Function |

| Cytosol / Outer Mitochondrial Membrane | Carnitine Palmitoyltransferase I (CPT I) | Linoleoyl-CoA + L-carnitine | Linoleoyl-L-carnitine + CoA | Releases free CoA in the cytoplasm, buffering the acyl-CoA pool. scielo.br |

| Inner Mitochondrial Membrane | Carnitine-Acylcarnitine Translocase (CACT) | Linoleoyl-L-carnitine (from cytosol) | Linoleoyl-L-carnitine (to matrix) | Transports acylcarnitines into the mitochondria. scielo.br |

| Mitochondrial Matrix | Carnitine Palmitoyltransferase II (CPT II) | Linoleoyl-L-carnitine + CoA | Linoleoyl-CoA + L-carnitine | Regenerates acyl-CoA for β-oxidation and releases free L-carnitine. encyclopedia.pub |

Hypothesized Mechanisms for Detoxification of Excess Acyl Groups

The accumulation of excess acyl groups, particularly long-chain acyl-CoAs, can be toxic to cells, a phenomenon often referred to as lipotoxicity. The formation of linoleoyl-L-carnitine is a key hypothesized mechanism for detoxifying these excess acyl groups. researchgate.net

A primary detoxification mechanism involves the buffering and removal of excess acyl groups . researchgate.net When the influx of fatty acids surpasses the cell's capacity for β-oxidation, the conversion of linoleoyl-CoA to linoleoyl-L-carnitine acts as a buffer. This prevents the harmful accumulation of acyl-CoAs and the sequestration of the vital free CoA pool. researchgate.net The resulting acylcarnitines, being more water-soluble, can then be transported out of the cell and into the bloodstream for use by other tissues or for excretion. researchgate.net

Another proposed mechanism is the maintenance of the mitochondrial acyl-CoA/free CoA ratio . researchgate.net An excess of acyl-CoAs within the mitochondria can inhibit critical enzymatic processes, including the pyruvate (B1213749) dehydrogenase complex and enzymes of the Krebs cycle, by depleting the pool of free CoA. bevital.no The formation and subsequent export of acylcarnitines from the mitochondria help to replenish the free CoA pool, thereby ensuring the continued function of these vital metabolic pathways. researchgate.net

Furthermore, the conversion to acylcarnitines can mitigate mitochondrial dysfunction . High concentrations of long-chain acyl-CoAs can impair the function of the electron transport chain and lead to the production of damaging reactive oxygen species (ROS). By converting these potentially toxic acyl-CoAs to acylcarnitines, the cell can reduce mitochondrial stress and preserve its energy-producing capacity.

Biochemical Pathways and Metabolic Interconnections Involving Linoleoyl L Carnitine Chloride

Integration into Lipid Metabolism Pathways

Linoleoyl-L-carnitine is intrinsically linked to lipid metabolism, serving as a key intermediate in the transport of linoleic acid, a long-chain fatty acid, into the mitochondria for energy production. chemimpex.comnih.govsmolecule.com

Role in Fatty Acid Catabolism

The primary role of L-carnitine and its acyl derivatives, such as linoleoyl-L-carnitine, is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs. nih.govcocukmetabolizma.comnih.gov This transport is mediated by a series of enzymes. Long-chain fatty acids are first activated to their coenzyme A (CoA) esters, such as linoleoyl-CoA. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from CoA to L-carnitine, forming linoleoyl-L-carnitine. nih.govsmolecule.commdpi.com

Linoleoyl-L-carnitine is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). nih.govmdpi.com Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, transferring the linoleoyl group back to CoA to reform linoleoyl-CoA, which then enters the β-oxidation spiral. nih.govcocukmetabolizma.comsmolecule.com This process is crucial for generating acetyl-CoA, which can then enter the citric acid cycle for the production of ATP. nih.govcocukmetabolizma.com The free L-carnitine is transported back to the cytosol to participate in another cycle of fatty acid transport. nih.gov

A study on mouse liver indicated that high doses of isoniazid (B1672263) can disrupt the homeostasis of endogenous compounds, leading to increased hepatic levels of linoleoyl-L-carnitine. caymanchem.commedchemexpress.comkklmed.com

Interplay with Lipid Synthesis and Storage

The regulation of fatty acid catabolism through the carnitine shuttle has an indirect but significant interplay with lipid synthesis and storage. When cellular energy demands are high and fatty acid oxidation is active, the precursors for lipid synthesis are consumed. Conversely, when energy levels are high, the activity of CPT1 is inhibited by malonyl-CoA, a key intermediate in de novo fatty acid synthesis. jci.org This inhibition prevents fatty acids from entering the mitochondria for oxidation, thereby favoring their esterification into triglycerides for storage. The balance between fatty acid oxidation and synthesis is thus tightly regulated, and acylcarnitines like linoleoyl-L-carnitine are central to this regulatory network.

Regulation of Energy Homeostasis at the Cellular Level

Linoleoyl-L-carnitine and the broader carnitine system are pivotal in maintaining cellular energy homeostasis by integrating fatty acid metabolism with other major energy-producing pathways. researchgate.net

Crosstalk with Carbohydrate Metabolism Pathways

The metabolism of fats and carbohydrates is intricately linked, and L-carnitine plays a role in this crosstalk. researchgate.netnih.gov By facilitating fatty acid oxidation, the carnitine system provides an alternative energy source to glucose. This is particularly important in tissues with high energy demands, such as heart and skeletal muscle. researchgate.net The acetyl-CoA produced from β-oxidation can allosterically inhibit the pyruvate (B1213749) dehydrogenase complex (PDC), the enzyme that links glycolysis to the citric acid cycle. researchgate.net This inhibition spares glucose and pyruvate for other metabolic purposes. Conversely, an abundance of glucose can lead to increased levels of malonyl-CoA, which inhibits CPT1 and thus fatty acid oxidation. jci.org This reciprocal regulation ensures that the cell can adapt to different nutrient availabilities and maintain a stable energy supply.

Influence on Mitochondrial Respiration and Oxidative Phosphorylation

As a carrier of fatty acids into the mitochondria, linoleoyl-L-carnitine directly fuels mitochondrial respiration and oxidative phosphorylation. chemimpex.comsmolecule.com The β-oxidation of linoleoyl-CoA produces acetyl-CoA, which enters the citric acid cycle, generating the reducing equivalents NADH and FADH2. nih.gov These electron carriers then donate their electrons to the electron transport chain, driving the production of ATP through oxidative phosphorylation. nih.gov The proper functioning of the carnitine shuttle is therefore essential for efficient energy production from fatty acids, which is critical for the bioenergetics of many tissues. stealthbt.com

Involvement in Carnitine-Dependent Acyltransferase Activities

The formation and breakdown of linoleoyl-L-carnitine are dependent on the activity of carnitine acyltransferases. smolecule.comresearchgate.net As mentioned, CPT1 and CPT2 are the key enzymes responsible for the reversible transfer of the linoleoyl group between coenzyme A and L-carnitine. nih.govcocukmetabolizma.com The activity of these enzymes is crucial for the transport of long-chain fatty acids into the mitochondria. nih.gov

Table 1: Key Enzymes in Linoleoyl-L-carnitine Metabolism

| Enzyme | Location | Function |

|---|---|---|

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of linoleoyl-L-carnitine from linoleoyl-CoA and L-carnitine. nih.govsmolecule.commdpi.com |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports linoleoyl-L-carnitine into the mitochondrial matrix. nih.govmdpi.com |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts linoleoyl-L-carnitine back to linoleoyl-CoA within the mitochondrial matrix. nih.govcocukmetabolizma.comsmolecule.com |

Interaction with Acyl-CoA Synthetases

The metabolic journey of linoleic acid towards its carnitine derivative begins with an essential activation step catalyzed by long-chain acyl-CoA synthetases (ACSLs). jst.go.jp These enzymes convert free fatty acids into their biologically active form, acyl-CoAs, a prerequisite for their participation in most metabolic processes, including the synthesis of linoleoyl-L-carnitine. jst.go.jp This activation reaction, which occurs on the outer mitochondrial membrane or the endoplasmic reticulum, involves the esterification of the fatty acid with coenzyme A (CoA) in an ATP-dependent manner. mybiosource.comnih.gov

There are five primary isoforms of ACSL in humans and rodents (ACSL1, 3, 4, 5, and 6), each exhibiting distinct tissue distribution and substrate preferences. jst.go.jp Research into these isoforms has revealed specificities for different types of fatty acids. For instance, ACSL4 shows a strong preference for highly unsaturated fatty acids like arachidonic acid. jst.go.jpresearchgate.net For linoleic acid (an 18-carbon polyunsaturated fatty acid), specific ACSL isoforms are responsible for its activation. Studies on human ACSL6 have identified two major variants, ACSL6V1 and ACSL6V2. While both can activate a range of long-chain fatty acids, they show different preferences. ACSL6V1, in particular, demonstrates a preference for octadecapolyenoic acids, which includes linoleic acid (18:2). jst.go.jpnih.gov In contrast, ACSL6V2 has a stronger preference for longer-chain polyunsaturated fatty acids like docosahexaenoic acid (DHA). jst.go.jpnih.gov The activation of linoleic acid to linoleoyl-CoA by enzymes such as ACSL6V1 is the committed step that channels this specific fatty acid into cellular metabolic pathways, including its subsequent conversion to linoleoyl-L-carnitine for mitochondrial transport.

| ACSL Isoform | Primary Substrate Preference(s) | Relevance to Linoleic Acid | Reference |

|---|---|---|---|

| ACSL4 | Arachidonic acid (20:4), Eicosapentaenoic acid (20:5) | Less preferred compared to other polyunsaturated fatty acids. | jst.go.jpresearchgate.net |

| ACSL6V1 | Octadecapolyenoic acids (e.g., Linoleic acid, Linolenic acid) | Shows a distinct preference for activating linoleic acid. | jst.go.jpnih.gov |

| ACSL6V2 | Docosapolyenoic acids (e.g., Docosahexaenoic acid - DHA) | Less preference for linoleic acid compared to ACSL6V1. | jst.go.jpnih.gov |

Role of Carnitine Acyltransferases Beyond CPTs

Carnitine Octanoyltransferase (CROT) is primarily located in peroxisomes. proteopedia.orgub.edu Peroxisomes are responsible for the initial β-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, which are then shortened to medium- or long-chain acyl-CoAs. nih.govmdpi.com CROT facilitates the conversion of these chain-shortened acyl-CoAs (optimally C6-C10) into their corresponding acylcarnitines. mybiosource.comgenome.jp Although its highest activity is with medium-chain acyl-CoAs, it also acts on longer chains. ub.edunih.gov These acylcarnitines are then exported from the peroxisome to the mitochondria for complete oxidation. nih.gov Therefore, CROT plays a crucial role in shuttling the products of peroxisomal fatty acid metabolism, which can include derivatives from longer polyunsaturated fats, into the mitochondrial pathway. mdpi.com

| Enzyme | Primary Location | Acyl-CoA Substrate Preference | Role in Long-Chain Fatty Acid Metabolism | Reference |

|---|---|---|---|---|

| Carnitine Palmitoyltransferase I & II (CPT1/2) | Mitochondria | Long-chain (C12-C18) | Primary system for mitochondrial import of long-chain fatty acids. | mdpi.com |

| Carnitine Octanoyltransferase (CROT) | Peroxisomes | Medium-chain (C6-C10), also active on longer chains | Transports chain-shortened products from peroxisomal β-oxidation to mitochondria. | ub.edunih.govmdpi.com |

| Carnitine Acetyltransferase (CrAT) | Mitochondria, Peroxisomes, ER | Short-chain (C2-C4) | Primarily manages short-chain acyl groups; can be inhibited by long-chain acyl-CoAs. | proteopedia.orgduke.edu |

Profiling of Acylcarnitine Species in Metabolic Research

Acylcarnitine profiling, typically performed using tandem mass spectrometry, is a powerful diagnostic tool in metabolic research and clinical settings. researchgate.netnih.gov It provides a snapshot of the various acylcarnitine species present in biological samples like plasma or tissues, reflecting the state of fatty acid and amino acid metabolism. researchgate.netnih.gov The profile, which includes short-, medium-, and long-chain acylcarnitines, can reveal bottlenecks in metabolic pathways, particularly those related to mitochondrial fatty acid oxidation (FAO). hmdb.ca Consequently, acylcarnitine analysis is fundamental for screening and diagnosing inborn errors of metabolism. nih.govhmdb.ca

Linoleoyl-L-carnitine (often denoted as C18:2-carnitine) is a key long-chain acylcarnitine measured in these profiles. nih.govmdpi.com Elevated levels of long-chain acylcarnitines, including linoleoyl-L-carnitine, are often interpreted as a sign of impaired or incomplete FAO. hmdb.ca This accumulation can occur when the rate of fatty acid entry into the mitochondria outpaces the rate of β-oxidation, or when there is a specific enzymatic defect in the FAO pathway. hmdb.ca

Numerous studies have documented altered levels of linoleoyl-L-carnitine in various pathological conditions, highlighting its utility as a biomarker for mitochondrial dysfunction. nih.gov For example, significant elevations are a hallmark of Carnitine Palmitoyltransferase II (CPT II) deficiency, a common inherited disorder of lipid metabolism. hmdb.calmdb.ca Furthermore, research has consistently linked increased plasma concentrations of linoleoyl-L-carnitine to cardiovascular diseases. Studies have shown that elevated C18:2-carnitine is associated with a higher risk of incident heart failure and atrial fibrillation. nih.govmdpi.comrevespcardiol.org Similarly, patients with pulmonary arterial hypertension and those with end-stage renal disease also exhibit significantly higher levels of this metabolite. hmdb.caahajournals.org These findings suggest that dysregulation of long-chain fatty acid metabolism, reflected by the accumulation of linoleoyl-L-carnitine, is a common feature in the pathophysiology of these complex diseases. hmdb.caahajournals.org

| Condition/Disease | Observed Change in Linoleoyl-L-carnitine | Potential Metabolic Implication | Reference |

|---|---|---|---|

| Heart Failure | Increased | Associated with increased risk; reflects impaired mitochondrial fatty acid oxidation. | nih.govhmdb.camdpi.com |

| Atrial Fibrillation | Increased | Associated with higher risk of incidence. | nih.govrevespcardiol.org |

| Pulmonary Arterial Hypertension | Increased | Indicates RV metabolic abnormalities and lipotoxicity. | ahajournals.org |

| CPT II Deficiency | Increased | Direct marker of the enzymatic defect in long-chain fatty acid transport. | hmdb.calmdb.ca |

| End-Stage Renal Disease | Increased | Indicates impaired clearance and altered fatty acid metabolism. | hmdb.calmdb.ca |

| Coronary Artery Disease (Stable Angina) | Increased (vs. STEMI) | Reflects chronic metabolic dysregulation in stable CAD. | mdpi.com |

| Parkinson's Disease | Increased | Suggests a link between altered lipid metabolism and neurodegeneration. | hmdb.ca |

Compound Reference Table

| Compound Name | Description |

|---|---|

| Linoleoyl-L-carnitine chloride | The chloride salt form of the ester of linoleic acid and L-carnitine. |

| Linoleic Acid | An 18-carbon polyunsaturated omega-6 fatty acid (18:2). |

| L-carnitine | A quaternary ammonium (B1175870) compound involved in fatty acid transport into mitochondria. |

| Coenzyme A (CoA) | A coenzyme notable for its role in the synthesis and oxidation of fatty acids. |

| Linoleoyl-CoA | The activated form of linoleic acid, a thioester with Coenzyme A. |

| Adenosine Triphosphate (ATP) | The primary molecule for storing and transferring energy in cells. |

| Acyl-CoA | A general term for the activated form of a fatty acid linked to Coenzyme A. |

| Acylcarnitine | A general term for an ester of a fatty acid and L-carnitine. |

| Palmitoyl-CoA | The activated form of palmitic acid, a 16-carbon saturated fatty acid. |

| Acetyl-CoA | A molecule that participates in many biochemical reactions in protein, carbohydrate and lipid metabolism. |

| Docosahexaenoic acid (DHA) | A 22-carbon omega-3 fatty acid (22:6). |

| Arachidonic Acid | A 20-carbon polyunsaturated omega-6 fatty acid (20:4). |

Cellular Signaling and Biological Activities Under Investigation for Linoleoyl L Carnitine Chloride

Modulation of Inflammatory Signaling Cascades

Emerging research suggests that acylcarnitines, including linoleoyl-L-carnitine, may play a role in modulating inflammatory responses. smolecule.comnih.gov This has led to investigations into its specific effects on both pro-inflammatory and anti-inflammatory pathways.

Impact on Pro-inflammatory Mediators

Studies on various forms of carnitine have shown a potential to reduce pro-inflammatory markers. For instance, L-carnitine supplementation has been associated with a significant decrease in levels of C-reactive protein (CRP), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.govnih.govnih.gov In human corneal epithelial cells exposed to hyperosmotic stress, L-carnitine was found to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. arvojournals.org

Furthermore, research on long-chain acylcarnitines has indicated that they can activate pro-inflammatory signaling pathways. nih.gov For example, myristoyl-L-carnitine, another long-chain acylcarnitine, has been shown to stimulate the expression and secretion of pro-inflammatory cytokines in a dose-dependent manner and induce the phosphorylation of JNK and ERK, which are key components of many pro-inflammatory signaling pathways. nih.gov In the context of ischemic stroke, linoleoyl carnitine levels were found to be elevated in the brain, which is associated with the inhibition of fatty acid β-oxidation under ischemic conditions. biorxiv.org

Table 1: Impact of Carnitine Derivatives on Pro-inflammatory Mediators

| Carnitine Derivative | Mediator | Effect | Model System |

|---|---|---|---|

| L-carnitine | C-reactive protein (CRP) | Decrease | Human clinical trials nih.govnih.gov |

| L-carnitine | Tumor necrosis factor-α (TNF-α) | Decrease | Human clinical trials nih.govnih.gov |

| L-carnitine | Interleukin-6 (IL-6) | Decrease | Human clinical trials nih.govnih.gov |

| L-carnitine | TNF-α, IL-1β, IL-6 | Decrease | Human corneal epithelial cells arvojournals.org |

| Myristoyl-L-carnitine | Pro-inflammatory cytokines | Increase | Murine macrophages (RAW 264.7) nih.gov |

| Myristoyl-L-carnitine | JNK and ERK phosphorylation | Increase | Murine macrophages (RAW 264.7) nih.gov |

| Linoleoyl carnitine | Elevated levels | Associated with ischemic stroke | Mouse model of ischemic stroke biorxiv.org |

Effects on Anti-inflammatory Pathways

In addition to reducing pro-inflammatory markers, L-carnitine has demonstrated the ability to enhance anti-inflammatory responses. In a study on a chemically-induced model of hyperphenylalaninemia in rats, L-carnitine treatment attenuated the decrease in interleukin-4 (IL-4) levels, an anti-inflammatory cytokine. nih.gov This suggests a potential role in promoting a pro-resolving state in inflammatory conditions. oup.com

Role in Cellular Oxidative Stress Response

The involvement of linoleoyl-L-carnitine chloride in fatty acid metabolism inherently links it to mitochondrial function and, consequently, to the cellular oxidative stress response.

Interaction with Antioxidant Defense Systems

L-carnitine and its derivatives have been shown to bolster the body's antioxidant defense systems. nih.gov Studies have indicated that L-carnitine can increase the levels and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netresearchgate.netresearchgate.net It can also protect against the depletion of glutathione (GSH), a crucial cellular antioxidant. researchgate.netscielo.br In a rat model of kidney ischemia/reperfusion injury, L-carnitine pretreatment was shown to alleviate the decrease in SOD activity. karger.com Furthermore, in human osteoblast-like cells, L-carnitine treatment enhanced the antioxidant capacity, even in the presence of a pro-oxidant agent. researchgate.net

Table 2: Effects of L-carnitine on Antioxidant Defense Systems

| Antioxidant Component | Effect of L-carnitine | Model System |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased expression/activity | Rat myocardial tissue, H9c2 cells, Human osteoblast-like cells researchgate.netresearchgate.net |

| Catalase (CAT) | Up-regulated expression | Rat liver researchgate.net |

| Glutathione Peroxidase (GPx) | Up-regulated expression | Rat liver researchgate.net |

| Glutathione (GSH) | Increased levels/protection from depletion | Human and animal models researchgate.netscielo.br |

Influence on Reactive Oxygen Species (ROS) Generation

Research has pointed to the ability of L-carnitine to reduce the generation of reactive oxygen species (ROS). In a study using a model of Alzheimer's disease, L-carnitine was found to reduce the formation of ROS. mdpi.com Similarly, in a rat model of hyperphenylalaninemia, L-carnitine treatment was effective in significantly decreasing the generation of reactive species. nih.gov In human corneal epithelial cells, L-carnitine suppressed ROS production induced by hyperosmotic stress. arvojournals.org Conversely, some studies have shown that certain acylcarnitines can induce ROS production. For instance, myristoyl-L-carnitine was shown to increase cellular ROS production. nih.gov Another study found that palmitoylcarnitine (B157527) and linoleoylcarnitine could inhibit complex IV of the electron transport chain, leading to an increase in ROS production. plos.orgresearchgate.net

Neurobiological Research and Putative Neuroprotective Effects

The potential neuroprotective effects of L-carnitine and its derivatives are an active area of investigation, with studies exploring their impact on neuronal health and function. chemimpex.comnih.gov L-carnitine is known to be present in mammalian brain tissue and is involved in brain energy metabolism. mdpi.comnih.gov

Research suggests that L-carnitine may have neuroprotective properties that could be beneficial in the context of neurodegenerative diseases. chemimpex.comnih.gov In experimental models, L-carnitine has been shown to improve memory and reduce neuronal death. nih.gov It has also been found to promote neurogenesis in adipose tissue-derived mesenchymal stem cells through the PKA and Wnt/β-catenin signaling pathways. nih.gov In a rat model of chronic cerebral hypoperfusion, continuous supplementation with L-carnitine promoted axonal outgrowth and myelination, leading to improved cognitive function. mdpi.com

Furthermore, in a model of Alzheimer's disease, L-carnitine demonstrated the ability to ameliorate cell survival, improve mitochondrial function, and reduce the levels of phosphorylated Tau protein, a hallmark of the disease. mdpi.com Studies on hemodialysis patients have also suggested that long-term L-carnitine treatment may alleviate white-matter microstructural damage and cognitive impairment by possibly suppressing neuroinflammation. mdpi.com

Table 3: Investigated Neuroprotective Effects of L-carnitine

| Observed Effect | Model System |

|---|---|

| Improved memory and reduced neuronal death | Experimental models nih.gov |

| Promoted neurogenesis | Adipose tissue-derived mesenchymal stem cells nih.gov |

| Promoted axonal outgrowth and myelination | Rat model of chronic cerebral hypoperfusion mdpi.com |

| Ameliorated cell survival and improved mitochondrial function | In vitro model of Alzheimer's disease mdpi.com |

| Alleviated white-matter damage and cognitive impairment | Hemodialysis patients mdpi.com |

Mechanisms in Mitochondrial-Related Neuropathologies

The investigation into this compound's role in mitochondrial-related neuropathologies is largely rooted in the fundamental functions of its parent compound, L-carnitine. L-carnitine is crucial for maintaining mitochondrial function, and its deficiency has been linked to mitochondrial dysfunction, a common factor in several neurodegenerative diseases. mdpi.comimrpress.com

Mitochondrial dysfunction in neuropathologies often involves impaired energy production, increased oxidative stress, and altered mitochondrial dynamics. L-carnitine and its esters, like Acetyl-L-carnitine, have shown neuroprotective effects by improving mitochondrial bioenergetics, reducing the formation of reactive oxygen species (ROS), and preventing the loss of mitochondrial membrane potential. mdpi.com Specifically, L-carnitine facilitates the transport of long-chain fatty acids into the mitochondria, a process essential for β-oxidation and subsequent ATP production. mdpi.comencyclopedia.pub An accumulation of long-chain acyl-CoAs in tissues like the central nervous system can induce toxicity, apoptosis, and inflammation, and destabilize the mitochondrial membrane. mdpi.com

Research suggests that L-carnitine can promote cell survival in the face of metabolic impairments often seen in conditions like Alzheimer's disease by preserving mitochondrial function. mdpi.com Furthermore, L-carnitine may contribute to neurogenesis, the formation of new neurons, through signaling pathways such as Wnt/β-catenin and PKA. nih.gov Given that Linoleoyl-L-carnitine is a carrier for linoleic acid, a long-chain fatty acid, its role in providing fuel for mitochondrial energy metabolism within the brain is a key area of investigation for its potential neuroprotective properties. chemimpex.comnih.gov

Potential Influence on Neuronal Bioenergetics

The primary role of Linoleoyl-L-carnitine in neuronal bioenergetics is linked to its function in fatty acid metabolism. smolecule.com Neurons have high energy demands, and while glucose is the primary fuel source for the brain, fatty acid oxidation can also contribute to energy production. nih.gov Linoleoyl-L-carnitine acts as a shuttle, transporting linoleic acid across the inner mitochondrial membrane, a critical step for its subsequent breakdown through β-oxidation to generate acetyl-CoA. mdpi.comnih.gov This acetyl-CoA then enters the Krebs cycle to produce ATP.

By facilitating the use of fatty acids for energy, Linoleoyl-L-carnitine can help maintain cellular energy homeostasis, particularly under conditions of metabolic stress or when glucose availability is limited. The carnitine shuttle system, which includes enzymes like carnitine palmitoyltransferase I and II, is essential for this process. smolecule.comfaimallusr.com The regulation of the mitochondrial acetyl-CoA/CoA ratio is another critical aspect of its influence, which can impact the activity of key metabolic enzymes like pyruvate (B1213749) dehydrogenase. mdpi.com This modulation of mitochondrial function makes it a compound of interest in understanding and potentially influencing neuronal energy metabolism. smolecule.com

Table 1: Investigated Effects of L-carnitine and its Derivatives on Neuronal and Mitochondrial Parameters

| Parameter | Observed Effect of L-carnitine/Derivatives | Potential Implication for this compound |

| Mitochondrial Respiration | Improved oxygen consumption rate (OCR) and ATP synthesis. mdpi.com | May enhance neuronal energy production by supplying linoleic acid for β-oxidation. |

| Oxidative Stress | Reduced formation of reactive oxygen species (ROS). mdpi.com | Could contribute to neuroprotection by mitigating oxidative damage in neurons. |

| Mitochondrial Membrane Potential | Prevention of the loss of mitochondrial membrane potential (Δψm). mdpi.com | May help maintain mitochondrial integrity and function under stress. |

| Neurogenesis | Promotion of neurogenesis via Wnt/β-catenin and PKA pathways. nih.gov | Potential to support neuronal repair and regeneration. |

| Neurotransmitter Synthesis | Acetyl-L-carnitine can donate acetyl groups for acetylcholine (B1216132) synthesis. researchgate.net | The acetyl moiety from linoleoyl metabolism could potentially be utilized. |

Investigation of Anti-Proliferative Activities in Specific Cellular Contexts

Preliminary research has begun to explore the potential anti-proliferative effects of this compound. Some initial studies suggest that it may inhibit the growth and proliferation of certain cancer cells. smolecule.com However, these findings are in the early stages and require more extensive investigation to be validated. The proposed mechanisms for these anti-proliferative activities are not yet well-defined. It is hypothesized that by influencing fatty acid metabolism and cellular energy pathways, Linoleoyl-L-carnitine could potentially impact the metabolic reprogramming often observed in cancer cells.

Interactions with Membrane Dynamics and Transporters

Linoleoyl-L-carnitine's structure, with its lipid-soluble linoleic acid tail and water-soluble carnitine head, suggests it may interact with cellular membranes. chemimpex.com This unique structure could facilitate its interaction with and transport across cellular and mitochondrial membranes. chemimpex.com The transport of acylcarnitines across the inner mitochondrial membrane is mediated by the carnitine/acylcarnitine translocase (CACT). mdpi.com

Beyond its role in mitochondrial transport, there is evidence that acylcarnitines can modulate the function of other membrane proteins. For instance, studies on other long-chain acylcarnitines, such as oleoyl-L-carnitine, have shown inhibitory effects on glycine (B1666218) transporters like GlyT2, which are involved in regulating neurotransmitter concentrations in the central nervous system. nih.gov This suggests that Linoleoyl-L-carnitine could potentially interact with and modulate the activity of various membrane transporters and channels, an area that warrants further research. The interaction with membrane lipids themselves, such as cardiolipin (B10847521) which is crucial for mitochondrial membrane structure and function, is another potential area of investigation. nih.gov

Chemical Synthesis Methodologies and Advanced Analytical Characterization for Research Applications

Strategies for Laboratory Synthesis of Linoleoyl-L-carnitine Chloride

The laboratory synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The primary steps involve the esterification of L-carnitine with linoleic acid, followed by the introduction of the chloride moiety.

Esterification Protocols for L-Carnitine and Linoleic Acid

The core of synthesizing linoleoyl-L-carnitine involves forming an ester linkage between the hydroxyl group of L-carnitine and the carboxyl group of linoleic acid. mhmedical.com Several methods can be employed for this esterification:

Acid-Catalyzed Esterification: A common approach involves reacting L-carnitine with linoleic acid in the presence of a strong acid catalyst. smolecule.com

Acyl Chloride Method: A more reactive approach involves the conversion of linoleic acid to its corresponding acyl chloride, linoleoyl chloride, typically using a reagent like thionyl chloride. nih.gov The highly reactive linoleoyl chloride is then reacted with L-carnitine hydrochloride to form the desired ester. nih.gov

Enzymatic Esterification: Lipase-catalyzed esterification presents a milder and more specific alternative. nih.gov Studies have shown that certain lipases can effectively catalyze the esterification of L-carnitine with conjugated linoleic acid, a geometric isomer of linoleic acid. nih.gov This method can offer higher selectivity and operate under more environmentally friendly conditions. nih.gov One study found that Amano AY30 lipase (B570770) was highly effective, achieving a conversion rate of up to 60.9% in a solvent-free system. nih.gov

Introduction of the Chloride Moiety

When starting with L-carnitine hydrochloride, the chloride ion is already present and is retained as the counterion to the positively charged quaternary amine of the carnitine backbone. nih.gov If the synthesis starts from the inner salt form of L-carnitine, a separate step is required to introduce the chloride ion. This is typically achieved by treating the resulting ester with a source of chloride, such as hydrochloric acid. In many synthetic protocols, the use of L-carnitine hydrochloride as a starting material is a direct and efficient way to ensure the final product is the chloride salt. nih.gov

Optimization of Reaction Conditions and Yields for Research Purity

Achieving high purity (often ≥98%) is paramount for research applications. chemimpex.comscbt.comcaymanchem.combioscience.co.uk Optimization strategies focus on several key parameters:

Reactant Stoichiometry: Adjusting the molar ratio of linoleic acid (or its activated form) to L-carnitine is crucial. A slight molar excess of the acylating agent is often used to drive the reaction to completion.

Temperature and Reaction Time: The reaction temperature and duration are carefully controlled to maximize product formation while minimizing the degradation of reactants and products. For instance, in the acyl chloride method, the reaction mixture may be kept at an elevated temperature until thin-layer chromatography (TLC) analysis indicates optimal product formation.

Solvent Choice: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Anhydrous conditions are often necessary to prevent hydrolysis of the reactive intermediates.

Purification Techniques: After the reaction, the crude product is subjected to rigorous purification. This may involve precipitation of the raw product followed by column chromatography to remove unreacted starting materials and byproducts. In some cases, treatment with a weakly basic anion exchanger is used to transform the product into its inner salt, which can then be converted back to the chloride salt if desired.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

To confirm the identity and purity of synthesized this compound, a combination of advanced analytical techniques is employed. Mass spectrometry-based methods are the cornerstone of acylcarnitine analysis due to their high sensitivity and specificity. metwarebio.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and widely used technique for the analysis of acylcarnitines, including linoleoyl-L-carnitine. metwarebio.comcreative-proteomics.com

Separation: HPLC separates the components of a mixture based on their physicochemical properties. For acylcarnitines, reversed-phase columns, such as C18 columns, are frequently used. restek.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for separating free carnitine and acylcarnitines without the need for derivatization.

Detection: The separated components are then introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for acylcarnitines, as it is well-suited for polar and thermally labile molecules. nih.gov

Tandem Mass Spectrometry (MS/MS): For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is employed. creative-proteomics.com In this technique, the precursor ion (the molecular ion of linoleoyl-L-carnitine) is selected and fragmented, and a specific product ion is monitored. A characteristic fragmentation pattern for acylcarnitines involves the loss of the acyl group, resulting in a common product ion at m/z 85, which corresponds to the carnitine backbone. restek.comnih.gov The transition from the precursor ion of linoleoyl-L-carnitine (m/z 424.4) to the product ion (m/z 85.0) is a specific marker used for its identification and quantification. nih.gov

A typical LC-MS/MS method for a panel of acylcarnitines, including linoleoyl-L-carnitine, can achieve separation in a relatively short run time, for example, 9 minutes. restek.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Acylcarnitine Analysis

While LC-MS is more common for long-chain acylcarnitines, GC-MS can also be utilized, particularly after derivatization to increase the volatility of the analytes. metwarebio.comportlandpress.comnih.gov

Derivatization: Acylcarnitines are often converted to more volatile esters, such as methyl or n-butyl esters, prior to GC analysis. nih.gov One method involves converting them to their N-demethylated propyl ester derivatives. portlandpress.com

Separation and Detection: The derivatized acylcarnitines are then separated on a GC column and detected by a mass spectrometer. Electron impact (EI) is a common ionization method in GC-MS. portlandpress.com

Fragmentation: Under EI, acylcarnitine derivatives produce characteristic fragmentation patterns. For N-demethylcarnitine propyl esters, prominent fragment ions include m/z 58, 171, 112, and 84, which are common to all acylcarnitines due to fragmentation after the loss of the acyl group. portlandpress.com Information about the specific acyl moiety can be obtained from ions formed by the loss of the propyl ester group. portlandpress.com

While GC-MS can provide good chromatographic resolution, the extensive fragmentation under EI can sometimes make the unambiguous identification of minor acylcarnitines challenging. portlandpress.com

| Compound Name |

| This compound |

| L-carnitine |

| Linoleic acid |

| Thionyl chloride |

| L-carnitine hydrochloride |

| Linoleoyl chloride |

| Hydrochloric acid |

| Acetylcarnitine |

| Palmitoylcarnitine (B157527) |

| Stearoyl-L-carnitine |

| Oleoyl-L-carnitine |

| Analytical Technique | Common Application for this compound | Key Features |

| HPLC-MS/MS | Primary method for identification and quantification | High sensitivity and specificity; separates isomers; no derivatization required with HILIC. metwarebio.com |

| GC-MS | Alternative method, especially for profiling various acylcarnitines | Requires derivatization to increase volatility; provides good resolution. portlandpress.comnih.gov |

| TLC | Monitoring reaction progress during synthesis | Simple, rapid method to assess the ratio of product to starting materials. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of acylcarnitines, including this compound. While detailed NMR studies specifically on Linoleoyl-L-carnitine are not extensively published in readily accessible literature, the structural confirmation relies on the characteristic signals from both the L-carnitine moiety and the linoleoyl acyl chain. nih.govnih.gov High-resolution NMR allows for the precise determination of the molecular structure, even within complex mixtures. nih.gov

The analysis of ¹H and ¹³C NMR spectra provides definitive evidence of the compound's identity. For the L-carnitine portion, characteristic chemical shifts are expected for the trimethylammonium group, the methine proton at the chiral center, and the adjacent methylene (B1212753) groups. bmrb.iohmdb.ca The linoleoyl chain is identified by signals corresponding to its olefinic protons and the various methylene groups along the fatty acid backbone. researchgate.net

Although specific spectral data for this compound is sparse, a representative analysis can be compiled based on known data for L-carnitine and linoleic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| N(CH₃)₃ | ~3.22 | Singlet |

| N-CH₂ | ~3.42 | Multiplet |

| CH-O | ~5.50 | Multiplet |

| CH₂-COO | ~2.43 | Multiplet |

| Olefinic CH=CH | ~5.35 | Multiplet |

| Allylic CH₂ | ~2.77 | Triplet |

| α-CH₂ (to C=O) | ~2.30 | Triplet |

| β-CH₂ (to C=O) | ~1.60 | Multiplet |

| Chain (CH₂)n | ~1.30 | Multiplet |

| Terminal CH₃ | ~0.89 | Triplet |

Data is illustrative and compiled from general knowledge of L-carnitine and linoleic acid spectra. bmrb.iohmdb.caresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C=O (Ester) | ~174.0 |

| C=O (Carboxyl) | ~180.0 |

| Olefinic CH=CH | ~128.0 - 130.0 |

| CH-O | ~67.0 |

| N-CH₂ | ~74.0 |

| N(CH₃)₃ | ~57.0 |

| CH₂-COO | ~45.0 |

| Acyl Chain Carbons | ~22.0 - 34.0 |

Data is illustrative and compiled from general knowledge of L-carnitine and linoleic acid spectra. bmrb.ioacs.org

The structural confirmation is further solidified by two-dimensional NMR techniques, which establish connectivity between protons and carbons. In research settings, NMR is crucial not just for initial identification but also for assessing the purity of synthesized standards. researchgate.net However, for routine analysis in biological samples, the low concentration of individual acylcarnitines often makes detection by NMR difficult, favoring mass spectrometry-based methods. nih.gov

Utilization in Analytical Method Development and Validation for Biochemical Studies

This compound serves as a critical reference standard in the development and validation of analytical methods for biochemical and clinical research. medchemexpress.comsigmaaldrich.com These methods are essential for quantifying acylcarnitines in biological matrices like plasma, urine, and tissue to study metabolic disorders. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS/MS) is the predominant technique for acylcarnitine analysis due to its high sensitivity and selectivity. nih.gov In developing these methods, a purified, well-characterized standard like this compound is indispensable for:

Method Optimization: It is used to optimize chromatographic separation conditions (e.g., column type, mobile phase composition, gradient elution) and mass spectrometer parameters (e.g., cone voltage, collision energy). uit.no

Calibration and Quantification: It is used to construct calibration curves for accurate quantification of the analyte in unknown samples. researchgate.net Linearity and the limits of detection and quantification are established using serial dilutions of the standard. nih.gov

Method Validation: The standard is essential for validating the analytical method's accuracy, precision, and reproducibility. researchgate.net

The use of this compound as a standard has been implicitly part of broader acylcarnitine profiling studies. For instance, validated methods for quantifying a wide range of acylcarnitines (from short-chain to long-chain) are necessary for diagnosing inborn errors of metabolism or for investigating metabolic dysregulation in diseases like Alzheimer's. researchgate.netplos.org In these comprehensive analyses, having individual, high-purity standards for long-chain species such as Linoleoyl-L-carnitine is crucial for ensuring the accuracy of the entire profile. researchgate.net Furthermore, isotopically labeled versions, such as Linoleoyl-L-Carnitine-d3, are used as internal standards to correct for matrix effects and variations in sample preparation and instrument response, further enhancing quantitative accuracy. axios-research.com

Preparation of Research-Grade Reference Standards

The preparation of research-grade this compound involves chemical synthesis followed by rigorous purification to achieve a high degree of purity (typically ≥98%). scbt.com While specific synthesis routes for Linoleoyl-L-carnitine are often proprietary or described in less accessible literature, general methods for acylcarnitine synthesis can be adapted.

A common synthetic strategy involves the acylation of L-carnitine. nih.govresearchgate.net One approach is to react L-carnitine (or a protected form like L-carnitine perchlorate) with an activated form of linoleic acid, such as linoleoyl chloride or an N-acyl imidazole (B134444) intermediate. researchgate.net The reaction yields the desired ester, Linoleoyl-L-carnitine.

Following the synthesis, purification is the most critical step for producing a reference standard. Common techniques include:

Liquid-Liquid Partitioning: This method separates the product from unreacted starting materials and byproducts based on their differential solubility in immiscible solvent systems. A system of isopropanol, hydrochloric acid, and heptane (B126788) has been used for purifying other fatty acylcarnitines. nih.gov

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is a powerful tool for isolating the target compound to a high purity.

Recrystallization: This technique can be used to purify the final solid product.

The purity of the final reference standard must be verified using multiple analytical techniques. This typically includes HPLC to assess chromatographic purity, mass spectrometry to confirm the molecular weight, and NMR spectroscopy to confirm the structure and identify any residual impurities. researchgate.net The final product is often a solid that is stored at low temperatures (e.g., -20°C) to ensure long-term stability. caymanchem.comglpbio.com The availability of such well-characterized reference materials is fundamental for the reliability and comparability of scientific data across different laboratories. sigmaaldrich.com

Experimental Research Modalities and Emerging Scientific Directions

Preclinical Research Employing Animal Models

Studying its Role in Hepatic Metabolism in Experimental Animal Systems

Linoleoyl-L-carnitine chloride, as a long-chain acylcarnitine, is intrinsically linked to lipid metabolism, particularly within the liver. Research in experimental animal models has begun to shed light on its behavior and accumulation under specific metabolic conditions. A notable study utilized an untargeted metabolomic approach to investigate the effects of a high dose of the antituberculosis drug isoniazid (B1672263) on the liver in mice. nih.gov The findings revealed a significant accumulation of Linoleoyl-L-carnitine in the liver tissue of the treated mice. nih.govmedchemexpress.comebiohippo.comcaymanchem.com

This accumulation, alongside that of oleoyl-L-carnitine, was interpreted as an indicator of mitochondrial dysfunction. nih.gov The study suggested that an overdose of isoniazid suppresses fatty acid metabolism. nih.gov The buildup of specific long-chain acylcarnitines like Linoleoyl-L-carnitine points to a disruption in the mitochondrial beta-oxidation pathway, where these molecules are normally processed to generate energy. smolecule.commedchemexpress.eudroracle.ai This research highlights the value of animal models in revealing how external compounds can perturb hepatic lipid homeostasis, with Linoleoyl-L-carnitine serving as a key metabolic marker of this disruption.

Interactive Table 1: Findings from Isoniazid-Induced Hepatic Stress Model in Mice

| Finding | Implication for Linoleoyl-L-carnitine | Metabolic Pathway Indicated | Reference |

|---|---|---|---|

| Accumulation in Liver | Hepatic levels of Linoleoyl-L-carnitine were significantly increased following high-dose isoniazid administration. | Fatty Acid Metabolism, Mitochondrial Function | nih.govmedchemexpress.comcaymanchem.com |

| Mitochondrial Dysfunction | The buildup of long-chain acylcarnitines suggests an impairment of their transport into and/or oxidation within the mitochondria. | Mitochondrial Beta-Oxidation | nih.gov |

Methodological Advancements in Studying this compound

Application of Isotope-Labeled Compounds for Tracing Metabolic Pathways

The study of metabolic flux, or the rate of turnover of molecules through a metabolic pathway, has been revolutionized by the use of stable isotope tracing. nih.goveurisotop.com This methodology allows researchers to track the journey of specific atoms through complex biochemical networks. For a compound like this compound, this can be achieved by using precursors, such as linoleic acid or L-carnitine, that have been labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govckisotopes.com

When these labeled precursors are introduced into a biological system (e.g., cell culture or an animal model), they are metabolized just like their unlabeled counterparts. Analytical techniques, primarily mass spectrometry, can then distinguish between the unlabeled (endogenous) and labeled (tracer-derived) versions of Linoleoyl-L-carnitine and its downstream metabolites. nih.gov This approach enables the precise quantification of its synthesis, consumption, and transformation rates. For instance, a study on muscle contraction used deuterium-labeled carnitine (d₃-carnitine) to reveal its rapid uptake and conversion to acetylcarnitine, demonstrating the power of this technique to elucidate carnitine dynamics. nih.gov Similarly, tracer-based lipidomics with deuterium-labeled oleic acid has been used to explore the fate of fatty acids in mitochondrial disorders. biorxiv.org Applying this to this compound could clarify its specific role and flux in hepatic fatty acid trafficking under various physiological and pathological conditions.

Development of Targeted Delivery Systems (e.g., Nanoparticle Carriers)

A significant challenge in studying and potentially utilizing lipid-based compounds is their delivery and bioavailability. Methodological advancements in nanotechnology offer novel solutions. Targeted delivery systems, such as liposomes and solid lipid nanoparticles (SLNs), are being developed to enhance cellular uptake and control the release of cargo molecules. nih.govgoogle.com

For L-carnitine, which is highly water-soluble, nanoparticle carriers have been designed to overcome its low bioavailability. nih.gov One study successfully prepared L-carnitine-loaded SLNs that enhanced its protective effects against oxidative stress in endothelial cells. nih.gov Another approach involves conjugating nanoparticles to L-carnitine to target the OCTN2 transporter, which facilitates the uptake of carnitine and certain drugs. researchgate.net Given that this compound is more lipophilic than L-carnitine, these delivery systems would need to be adapted, but the underlying principles hold. Encapsulating it within a nanoparticle carrier could improve its stability, solubility in aqueous environments, and ability to cross cell membranes for mechanistic studies in vitro and in vivo.

Interactive Table 2: Comparison of Nanocarrier Systems for Carnitine-Related Compounds

| Nanocarrier Type | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | A carrier system made from solid lipids, which are biocompatible and can encapsulate hydrophobic or hydrophilic compounds. | Enhance cellular uptake and protect the compound from degradation, allowing for more controlled experimental conditions. | nih.gov |

| L-carnitine-Conjugated Nanoparticles | Nanoparticles with L-carnitine attached to their surface to target the OCTN2 carnitine transporter for active uptake. | Could be explored to see if the linoleoyl ester modification impacts recognition by the OCTN2 transporter. | researchgate.net |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate aqueous or lipid-soluble compounds. | Improve the delivery of the lipophilic Linoleoyl-L-carnitine into cells for studies on its direct effects on mitochondrial function. | researchgate.netmedchemexpress.com |

| PLGA Nanoparticles | Formulations using the biodegradable polymer poly(lactic-co-glycolic acid) to achieve controlled, sustained release of the encapsulated agent. | Enable longer-term studies of the compound's metabolic impact by providing a slow and steady release profile. | researchgate.net |

Future Avenues for Academic Inquiry

Elucidation of Uncharacterized Specific Mechanisms of Action

While it is generally accepted that acylcarnitines are involved in shuttling fatty acids into the mitochondria for beta-oxidation, the specific mechanism of action for this compound is not well understood and requires further investigation. smolecule.com Future research must move beyond the general role of the carnitine family and focus on the unique properties conferred by the linoleoyl group.

Key questions for future inquiry include determining the specific kinetic parameters of this compound with the enzymes of the carnitine shuttle, namely carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II). It is crucial to understand how the presence of two double bonds in the linoleoyl chain affects its binding and transport compared to saturated (e.g., palmitoyl) or monounsaturated (e.g., oleoyl) acylcarnitines. The accumulation of this compound in a mouse model of drug-induced hepatotoxicity suggests it may act as more than just a simple transport substrate; it could potentially modulate enzyme activity or act as a signaling molecule in its own right, warranting deeper mechanistic investigation. nih.gov

Comparative Omics Studies (Lipidomics, Metabolomics)

The advancement of high-throughput 'omics' technologies provides a powerful lens for future investigations. Untargeted metabolomics has already been instrumental in identifying the accumulation of Linoleoyl-L-carnitine in a disease model. nih.gov Future studies should employ a more targeted and comparative approach.

A comprehensive lipidomics study could analyze the global changes in all lipid species within liver cells or tissues after exposure to this compound. This would reveal its downstream effects on other lipid classes, such as triglycerides, phospholipids, and cholesterol esters. Comparative metabolomics could be used to contrast the metabolic footprint of cells treated with Linoleoyl-L-carnitine versus other acylcarnitines, which could help isolate the specific metabolic shifts attributable to the linoleoyl moiety. nih.govnih.gov Integrating these findings with transcriptomics (analyzing gene expression) could provide a holistic view of the cellular response and help construct a more complete picture of the compound's biological role. nih.gov Such studies are crucial for moving from simple observation to a functional understanding of its place in hepatic metabolism. mdpi.com

| Integrated Omics (Transcriptomics, Metabolomics) | In an animal model of non-alcoholic fatty liver disease (NAFLD), compare the hepatic transcriptomic and metabolomic profiles of treated vs. untreated groups. | Does administration of Linoleoyl-L-carnitine alter gene expression related to lipid metabolism, inflammation, and fibrosis? Do these changes correlate with shifts in the metabolome? | Elucidation of gene-metabolite networks and potential signaling roles for Linoleoyl-L-carnitine in the context of metabolic disease. |

Investigation of its Role in Specific Organelle Function Beyond Mitochondria

While the primary and most well-documented function of this compound, as a long-chain acylcarnitine, is its essential role in the transport of linoleic acid across the inner mitochondrial membrane for β-oxidation, emerging scientific inquiry has begun to explore its influence on other cellular organelles. This investigation into non-mitochondrial roles reveals a complex interplay and metabolic crosstalk between various cellular compartments, highlighting that the significance of acylcarnitines may extend far beyond their classical bioenergetic function. The primary organelles of interest in this context are the peroxisome and the endoplasmic reticulum, with some consideration for lysosomes.

Peroxisomal Function and Crosstalk

Peroxisomes are key metabolic organelles that, like mitochondria, are involved in fatty acid oxidation. However, they specialize in the breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. nih.govbiorxiv.org The relationship between peroxisomes and mitochondria is not one of isolation but of metabolic cooperation, where acylcarnitines, including potentially linoleoyl-L-carnitine, serve as crucial signaling and transport molecules.

Under conditions where mitochondrial β-oxidation is impaired or overloaded, peroxisomes can act as a compensatory pathway for the oxidation of medium- and long-chain fatty acids. nih.govresearchgate.net Research has shown that when mitochondrial fatty acid import is blocked, fatty acids can be rerouted to peroxisomes for initial breakdown. nih.govresearchgate.net This process results in the formation of chain-shortened acyl-CoAs and acetyl-CoA. These products can then be converted to their respective acylcarnitine esters within the peroxisome by enzymes such as carnitine octanoyltransferase (CrOT) and carnitine acetyltransferase (CrAT). nih.govpeirsoncenter.comcocukmetabolizma.com These newly formed acylcarnitines are then exported from the peroxisome to the mitochondria for complete oxidation. nih.govcocukmetabolizma.comuj.edu.pl

Recent studies have identified key proteins involved in this peroxisomal pathway. The peroxisomal ABC transporter ABCD3 has been shown to be essential for the import of medium- and long-chain fatty acids (like palmitic acid) into the peroxisome, and remarkably, may transport them not only as acyl-CoAs but also as acylcarnitine esters. nih.govfrontiersin.org Furthermore, the D-bifunctional protein (HSD17B4) is a critical enzyme in the peroxisomal β-oxidation of these fatty acids. nih.gov Experiments using cell lines with deficient mitochondrial transport (CPT2 knockout) revealed a significant residual oxidation of long-chain fatty acids that was dependent on functional peroxisomes, proving the in vivo relevance of this alternative pathway. nih.govkuleuven.be

Table 1: Interaction of Long-Chain Acylcarnitines with Peroxisomes

| Feature | Role of Peroxisomes in Long-Chain Acylcarnitine Metabolism | Key Proteins Involved |

| Metabolic Crosstalk | Provides an alternative pathway for long-chain fatty acid oxidation when mitochondrial function is compromised. nih.govresearchgate.net | CPT2 (mitochondrial), ABCD3 (peroxisomal), HSD17B4 (peroxisomal) nih.gov |

| Substrate Transport | Peroxisomes can import long-chain fatty acids and potentially their carnitine esters for chain-shortening. nih.govfrontiersin.org | ABCD3 nih.govfrontiersin.org |

| Metabolite Export | Chain-shortened acyl groups are exported from peroxisomes as acylcarnitines for final oxidation in mitochondria. nih.govcocukmetabolizma.com | CrOT, CrAT nih.govpeirsoncenter.com |

Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a central organelle for protein synthesis and folding, as well as lipid biosynthesis. An accumulation of unfolded or misfolded proteins in the ER lumen leads to a condition known as ER stress, triggering the unfolded protein response (UPR). There is growing evidence linking the accumulation of long-chain acylcarnitines to the induction of ER stress, particularly in metabolically active tissues.

In cardiac muscle, the buildup of long-chain acylcarnitines during ischemia has been associated with increased ER stress, apoptosis, and the generation of reactive oxygen species (ROS). nih.gov Studies on skeletal muscle cell models (C2C12 myotubes) have shown that treatment with long-chain acylcarnitines, such as palmitoylcarnitine (B157527) (a C16 acylcarnitine), can activate cellular stress pathways. nih.govnih.gov While some studies did not observe an increase in classical ER stress markers like IRE-1α or BiP with acylcarnitine treatment alone, they did note the activation of other stress-related kinases (JNK, ERK, p38) and an increase in intracellular calcium. nih.govnih.govresearchgate.net

The disruption of calcium homeostasis is a key event that can trigger ER stress. mdpi.com Long-chain acylcarnitines have been shown to affect calcium channels in the ER/sarcoplasmic reticulum, potentially leading to Ca²⁺ overload in the cytosol, which in turn can disrupt ER function and mitochondrial energetics. mdpi.com Therefore, while this compound itself has not been the direct subject of these studies, its nature as a long-chain acylcarnitine suggests it could contribute to cellular stress mechanisms linked to the ER, especially under pathological conditions where its concentration may become elevated. diva-portal.org

Table 2: Effects of Long-Chain Acylcarnitine Accumulation on the Endoplasmic Reticulum

| Cellular Process | Observed Effect of LCAC Accumulation | Potential Mechanism |

| ER Stress | Associated with increased ER stress markers in some models, particularly cardiac cells. nih.gov | Disruption of lipid homeostasis, protein unfolding. nih.gov |

| Calcium Homeostasis | Can induce Ca²⁺ release from ER stores and disrupt intracellular calcium levels. nih.govmdpi.com | Activation or inhibition of Ca²⁺ channels. mdpi.com |

| Stress Signaling | Activation of MAP kinase pathways (JNK, ERK, p38). nih.govresearchgate.net | Cellular response to metabolic and membrane stress. nih.gov |

Lysosomal Function

Lysosomes are acidic organelles responsible for the degradation and recycling of cellular waste, including macromolecules and old organelles, through processes like autophagy. nih.gov They are crucial hubs for cellular metabolism, and defects in their function can lead to various lysosomal storage diseases. nih.gov While lysosomes are known to be involved in the breakdown of lipids through lipophagy, the direct role and interaction of specific acylcarnitines like this compound with lysosomal function are not well-defined in current research. tandfonline.com The transport of metabolites across the lysosomal membrane is a complex process, and while transporters for amino acids and glucose are known, the mechanisms for fatty acid and acylcarnitine flux are less clear. tandfonline.com Given the metabolic integration of organelles, it is plausible that lysosomal function could be indirectly affected by shifts in fatty acid metabolism and acylcarnitine concentrations, but this remains an area for future investigation.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for detecting linoleoyl-L-carnitine chloride in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying acylcarnitines, including this compound, due to its high sensitivity and specificity . For tissue-specific analysis (e.g., hepatic levels), homogenize samples in ice-cold methanol-water (80:20 v/v), centrifuge at 14,000 × g for 15 minutes, and derivatize with butanol-HCl for enhanced ionization efficiency. Calibrate using deuterated internal standards (e.g., d3-linoleoyl-L-carnitine) to correct for matrix effects .

Q. How do preclinical models (e.g., mice) inform the role of this compound in lipid metabolism?

- Methodological Answer : High-dose isoniazid (200 mg/kg) administration in mice induces hepatic accumulation of this compound, mimicking disrupted mitochondrial β-oxidation . To validate this, pair tissue metabolomics with CPT1/2 (carnitine palmitoyltransferase) activity assays. Use knockout models (e.g., Cpt2−/− mice) to isolate its role in fatty acid transport. Report experimental conditions per NIH guidelines, including diet, fasting status, and euthanasia protocols to ensure reproducibility .

Q. What are the primary biological roles of this compound in cellular systems?

- Methodological Answer : As a long-chain acylcarnitine, it facilitates mitochondrial import of linoleic acid for β-oxidation. In vitro, treat hepatocytes with 50–100 µM this compound and measure oxygen consumption rates (OCR) via Seahorse assays to assess β-oxidation efficiency. Contrast with palmitoyl-L-carnitine to evaluate substrate specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxic vs. protective effects be resolved?

- Methodological Answer : Dose- and context-dependent effects are common. For cytotoxicity studies, use concentrations >200 µM in cancer cell lines (e.g., HCT116) and measure apoptosis via caspase-3/7 activation. For protective roles (e.g., in neurons), employ lower doses (10–50 µM) and assess mitochondrial membrane potential (ΔΨm) using JC-1 staining. Always include carnitine shuttle inhibitors (e.g., etomoxir) as controls to confirm mechanism .

Q. What experimental designs are optimal for studying this compound’s interaction with drug-induced metabolic perturbations?

- Methodological Answer : Co-administer isoniazid (a known inducer) and this compound in mice, then perform time-course metabolomics (0, 6, 24 hours post-dose). Use stable isotope tracing (e.g., 13C-linoleate) to track flux through β-oxidation versus lipid storage pathways. Pair with RNA-seq to identify transcriptional regulators (e.g., PPARα) .

Q. How can multi-omics approaches elucidate the systemic impact of this compound dysregulation?

- Methodological Answer : Integrate metabolomics (LC-MS), proteomics (mass spectrometry for CPT enzymes), and transcriptomics (RNA-seq of Slc25a20, the carnitine-acylcarnitine translocase). Use pathway enrichment tools (e.g., MetaboAnalyst) to map interactions. Validate findings in primary hepatocytes with siRNA knockdown of key transporters .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.